molecular formula C22H22N2O5S2 B2702750 Methyl 3-[{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895264-35-4

Methyl 3-[{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No. B2702750
CAS RN: 895264-35-4
M. Wt: 458.55
InChI Key: KGHLRLAANCHHJD-UHFFFAOYSA-N
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Description

“Methyl 3-[{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate” is a complex organic compound. Thiophene and its substituted derivatives, which this compound is a part of, are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that produces aminothiophene derivatives . Another method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The specific molecular structure of “Methyl 3-[{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate” would require more specific information or computational modeling to determine.


Chemical Reactions Analysis

The nature of the sulfur reagent can have a significant impact on reaction selectivity . For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “Methyl 3-[{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate” would require more specific information or experimental data to determine.

Scientific Research Applications

Synthesis and Chemical Properties

  • Advanced Synthesis Techniques

    The one-pot synthesis of tetrasubstituted thiophenes, utilizing a [3 + 2] annulation strategy, exemplifies the efficiency and economic feasibility of generating complex thiophene derivatives. This method leverages reactions of methyl thioglycolate and various precursors in the presence of triethylamine or sodium methoxide, highlighting the versatility of thiophene chemistry (Sahu et al., 2015).

  • Heterocyclic Disperse Dyes

    Exploration into thiophene-based heterocyclic disperse dyes for polyester fibers reveals the application of thiophene derivatives in materials science. Such dyes, synthesized through reactions involving sulfur and ethylcyanoacetate, exhibit vibrant colors and good fastness properties, although their photostability may vary (Iyun et al., 2015).

Biological and Medicinal Applications

  • Antimicrobial Activity: The synthesis of novel 2-aminothiophene derivatives and their subsequent evaluation for antimicrobial activity illustrate the potential of thiophene compounds in pharmaceutical applications. These compounds are generated through reactions between ketones, elemental sulfur, and ethyl cyanoacetate, showcasing the diverse biological activities of thiophene derivatives, including their antimicrobial properties (Prasad et al., 2017).

Environmental and Degradation Studies

  • Photochemical Degradation: The study of photochemical degradation of crude oil components, including dimethylbenzothiophenes, provides insight into the environmental impact and degradation pathways of thiophene derivatives. This research is crucial for understanding the fate of oil spill components in marine environments, highlighting the oxidation and ring-opening reactions leading to more benign products (Andersson & Bobinger, 1996).

Future Directions

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

methyl 3-[[2-(3,5-dimethylanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-15-11-16(2)13-17(12-15)23-20(25)14-24(18-7-5-4-6-8-18)31(27,28)19-9-10-30-21(19)22(26)29-3/h4-13H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHLRLAANCHHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate

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